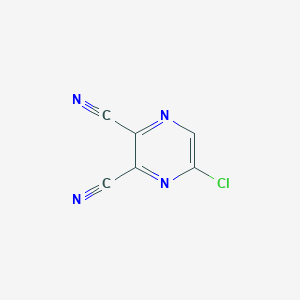

5-Chloropyrazine-2,3-dicarbonitrile

Übersicht

Beschreibung

5-Chloropyrazine-2,3-dicarbonitrile is an organic compound that belongs to the class of pyrazine derivatives. It has been identified as a potential synthetic intermediate for the preparation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and chemical catalysts.

Wirkmechanismus

Target of Action

It is known that pyrazine derivatives, to which this compound belongs, have been proven important scaffolds in pharmaceutical industries . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore .

Mode of Action

The amides and sulfonamides of pyrazines are useful as therapeutic agents , suggesting that they interact with their targets to induce therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine-2,3-dicarbonitrile with chlorine. One common method involves the use of triethylamine in acetone at 20°C for 2 hours . Another method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the compound’s synthesis generally follows similar procedures to those used in laboratory settings, with potential scaling up of reaction conditions and optimization for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloropyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Triethylamine in Acetone: Used for substitution reactions.

Substituted Hydrazines: Used for cyclization reactions.

Major Products

The major products formed from these reactions include substituted pyrazine derivatives and more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Chloropyrazine-2,3-dicarbonitrile is a versatile compound with significant applications across various fields, particularly in scientific research and material science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.

Synthesis of Novel Compounds

This compound serves as a key precursor in the synthesis of various derivatives, including azo compounds and phthalocyanines. For instance, it has been utilized in the synthesis of water-soluble zinc azaphthalocyanines with azo groups, which exhibit antibacterial properties suitable for textile applications. The synthesis was achieved through nucleophilic aromatic substitution, demonstrating yields of around 73% under optimized conditions .

Antibacterial and Textile Applications

The synthesized azaphthalocyanines derived from this compound were tested for their antibacterial efficiency on cotton fabrics. These materials showed significant effectiveness against bacteria like Staphylococcus aureus and Klebsiella pneumoniae, achieving reductions greater than 95% in bacterial counts . This application highlights the potential for developing eco-friendly antibacterial textiles suitable for healthcare and military use.

Photodynamic Therapy

Research has indicated that derivatives of this compound can be utilized as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The compounds can generate reactive oxygen species upon light activation, which can selectively target and destroy cancer cells. This application is particularly promising due to the compound's ability to form stable complexes with metal ions, enhancing its photodynamic properties .

Supramolecular Chemistry

The compound has been explored in supramolecular chemistry, particularly in the formation of J-aggregates with metal complexes like zinc(II). Studies have shown that these aggregates can exhibit unique optical properties that are useful in sensor applications and materials science . The binding affinities of various ligands to metal centers have been characterized using UV/Vis and fluorescence methods, revealing insights into the assembly dynamics of these compounds .

Catalytic Applications

This compound derivatives have also been investigated for their catalytic properties in organic reactions. Their electron-deficient nature makes them suitable candidates for facilitating nucleophilic substitutions and other transformations in synthetic organic chemistry .

Case Study 1: Antibacterial Textile Development

A study focused on synthesizing a novel water-soluble azo dye from this compound demonstrated its application in dyeing cotton fabrics. The dyed fabrics were subjected to various fastness tests (light, water, washing), showing satisfactory results that meet commercial standards. The antibacterial activity was confirmed through ASTM E2149-01 testing, marking a significant advancement in eco-friendly textile treatments .

Case Study 2: Photodynamic Therapy Research

In another study, derivatives of this compound were assessed for their efficacy as photosensitizers in PDT. The results indicated that these compounds could effectively generate singlet oxygen upon irradiation, leading to significant cytotoxicity against cancerous cells while sparing healthy tissues. This positions them as promising candidates for further development in cancer therapeutics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Novel Compounds | Precursor for azo dyes and phthalocyanines | Yields up to 73% in synthesis |

| Antibacterial Textiles | Used in dyeing cotton fabrics | >95% reduction in bacterial counts |

| Photodynamic Therapy | Photosensitizer for cancer treatment | Effective singlet oxygen generation |

| Supramolecular Chemistry | Formation of J-aggregates with metal complexes | Unique optical properties observed |

| Catalytic Applications | Catalysts for organic reactions | Enhanced reactivity noted |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6-Dichloropyrazine-2,3-dicarbonitrile: Another chlorinated pyrazine derivative with similar synthetic applications.

Pyrazine-2,3-dicarbonitrile: The non-chlorinated parent compound used as a starting material for the synthesis of 5-Chloropyrazine-2,3-dicarbonitrile.

Uniqueness

This compound is unique due to the presence of a chlorine atom, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.

Biologische Aktivität

5-Chloropyrazine-2,3-dicarbonitrile (5CPD) is a significant compound in medicinal chemistry, particularly noted for its biological activities against various pathogens. This article explores the compound's synthesis, biological evaluation, and potential applications, supported by data tables and case studies.

Synthesis of this compound

The compound is synthesized through various methods, including regioselective reactions involving chlorinated pyrazines. A notable method involves the coupling of the pyrazine ring with substituted benzenethiols using a radical-ionic mechanism facilitated by heterogeneous copper catalysts. This approach allows for the generation of diverse derivatives with potential biological activity .

Antimycobacterial Activity

5CPD has been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. In vitro studies have demonstrated promising activity:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values as low as 6.25 µmol/L against M. tuberculosis H37Rv .

- Mechanism of Action : The mechanism involves inhibition of Fatty Acid Synthase I (FAS I), a crucial enzyme for mycobacterial survival .

Table 1: Antimycobacterial Activity of 5CPD Derivatives

| Compound Name | MIC (µmol/L) | Target Pathogen |

|---|---|---|

| 3-{[3-(Trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile | 6.25 | M. tuberculosis H37Rv |

| 3-(4-Nitrophenyl)carbamoylpyrazine-2-carboxylic acid | 1.56 | M. tuberculosis H37Rv |

| 3-(Phenyl)pyrazine-2-carboxamide | Not specified | M. avium, M. kansasii |

Antifungal Activity

In addition to its antimycobacterial properties, 5CPD has shown antifungal activity against various strains:

- Tested Strains : The compound was tested against Candida albicans, Aspergillus fumigatus, and other fungal species.

- Results : The antifungal activity was assessed through broth microdilution methods, revealing varying degrees of effectiveness depending on the specific derivative and concentration used .

Table 2: Antifungal Activity of 5CPD Derivatives

| Compound Name | MIC (µmol/L) | Target Fungal Strain |

|---|---|---|

| 5CPD | Not specified | Candida albicans |

| 3-(Chlorophenylamino)pyrazine-2,5-dicarbonitrile | Not specified | Aspergillus fumigatus |

Study on Antimycobacterial Activity

A study published in the Journal of Physical Education highlighted the synthesis and biological evaluation of several pyrazinamide analogues, including derivatives of 5CPD. The findings indicated that modifications at the arylamino position significantly influenced the antimycobacterial potency and selectivity against non-tuberculous strains .

Herbicidal Potential

Research has also explored the herbicidal properties of pyrazine derivatives, noting that compounds like 5CPD can inhibit photosynthetic electron transport in plants. This suggests potential applications in agricultural chemistry as herbicides .

Eigenschaften

IUPAC Name |

5-chloropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUYZFOAVMMUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512671 | |

| Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72111-57-0 | |

| Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.